molecular formula C6H8N2O2S B12904587 4-Methoxy-2-methyl-5-sulfanylpyridazin-3(2H)-one CAS No. 105651-74-9

4-Methoxy-2-methyl-5-sulfanylpyridazin-3(2H)-one

Cat. No.: B12904587
CAS No.: 105651-74-9
M. Wt: 172.21 g/mol
InChI Key: VIDZULMPMZUKRE-UHFFFAOYSA-N
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Description

5-Mercapto-4-methoxy-2-methylpyridazin-3(2H)-one is a heterocyclic compound that contains a pyridazine ring. Compounds with pyridazine rings are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-mercapto-4-methoxy-2-methylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a hydrazine derivative with a suitable diketone or ketoester, followed by thiolation and methoxylation steps.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could reduce the pyridazine ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could modify the methoxy or mercapto groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-mercapto-4-methoxy-2-methylpyridazin-3(2H)-one could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with pyridazine rings are often studied for their potential as enzyme inhibitors, antimicrobial agents, or anticancer drugs.

Medicine

In medicine, this compound might be investigated for its therapeutic potential, particularly in treating diseases where pyridazine derivatives have shown efficacy.

Industry

Industrially, it could be used in the synthesis of dyes, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve interactions with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2-methylpyridazin-3(2H)-one: Lacks the mercapto group.

    5-Mercapto-2-methylpyridazin-3(2H)-one: Lacks the methoxy group.

    5-Mercapto-4-methoxypyridazin-3(2H)-one: Lacks the methyl group.

Uniqueness

The presence of both the mercapto and methoxy groups, along with the methyl group, might confer unique chemical reactivity and biological activity, making 5-mercapto-4-methoxy-2-methylpyridazin-3(2H)-one a compound of interest for further study.

Properties

CAS No.

105651-74-9

Molecular Formula

C6H8N2O2S

Molecular Weight

172.21 g/mol

IUPAC Name

4-methoxy-2-methyl-5-sulfanylpyridazin-3-one

InChI

InChI=1S/C6H8N2O2S/c1-8-6(9)5(10-2)4(11)3-7-8/h3,11H,1-2H3

InChI Key

VIDZULMPMZUKRE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=C(C=N1)S)OC

Origin of Product

United States

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